N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is a complex organic compound that features a benzodioxin ring, a thiazole ring, and an ethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . The final step involves coupling the thiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the coupling reaction, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In the case of lipoxygenase inhibition, it interferes with the enzyme’s ability to catalyze the oxidation of fatty acids .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide is unique due to its combination of a benzodioxin ring, a thiazole ring, and an ethoxybenzamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For instance, its ability to inhibit both cholinesterase and lipoxygenase enzymes makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C20H18N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C20H18N2O4S/c1-2-24-14-9-7-13(8-10-14)19(23)22-20-21-15(12-27-20)18-11-25-16-5-3-4-6-17(16)26-18/h3-10,12,18H,2,11H2,1H3,(H,21,22,23) |
InChI Key |
RWLNJYRBPWPPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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